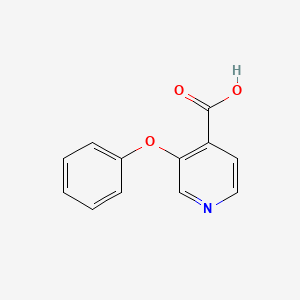

3-Phenoxypyridine-4-carboxylic acid

CAS No.: 54629-99-1

Cat. No.: VC6380674

Molecular Formula: C12H9NO3

Molecular Weight: 215.208

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54629-99-1 |

|---|---|

| Molecular Formula | C12H9NO3 |

| Molecular Weight | 215.208 |

| IUPAC Name | 3-phenoxypyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H9NO3/c14-12(15)10-6-7-13-8-11(10)16-9-4-2-1-3-5-9/h1-8H,(H,14,15) |

| Standard InChI Key | FDQFTGXHOIXOCY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=C(C=CN=C2)C(=O)O |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

3-Phenoxypyridine-4-carboxylic acid is characterized by the systematic IUPAC name 3-phenoxypyridine-4-carboxylic acid and the canonical SMILES string C1=CC=C(C=C1)OC2=C(C=CN=C2)C(=O)O. Its InChIKey identifier, FDQFTGXHOIXOCY-UHFFFAOYSA-N, ensures unambiguous chemical identification in databases. The compound’s molecular structure combines aromatic pyridine and phenyl ether moieties with a carboxylic acid group, conferring both polar and nonpolar regions that influence solubility and reactivity.

Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 215.20 g/mol | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Topological Polar Surface Area | 66.4 Ų | PubChem |

The carboxylic acid group at the 4-position enhances hydrogen-bonding capacity, while the phenoxy substituent contributes to lipophilicity. This balance makes the compound amenable to both aqueous and organic reaction conditions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-phenoxypyridine-4-carboxylic acid typically involves carboxylation of 3-phenoxypyridine precursors. One established route employs carbon dioxide under high-pressure conditions (5–10 atm) in the presence of transition metal catalysts such as palladium or nickel. The reaction proceeds via insertion of CO₂ into the pyridine ring, followed by acid workup to yield the carboxylic acid derivative. Alternative methods utilize Grignard reagents, where 3-phenoxypyridine reacts with organomagnesium compounds (e.g., methylmagnesium bromide) followed by quenching with dry ice to introduce the carboxyl group.

Industrial Manufacturing

Industrial-scale production prioritizes efficiency and yield optimization. Continuous flow reactors are favored for their precise temperature and pressure control, enabling consistent carboxylation of 3-phenoxypyridine at elevated pressures (15–20 atm) and temperatures (150–200°C). Catalytic systems, often based on palladium supported on carbon or zeolites, enhance reaction rates and reduce byproduct formation. Post-synthesis purification employs recrystallization from ethanol-water mixtures or column chromatography, achieving >95% purity for pharmaceutical-grade material.

Chemical Reactivity and Derivative Formation

Oxidation Reactions

The carboxylic acid group undergoes oxidation to form reactive intermediates. Treatment with potassium permanganate () in acidic media yields a quinone derivative via decarboxylation and hydroxylation. Conversely, milder oxidizing agents like hydrogen peroxide () selectively oxidize the pyridine ring’s nitrogen atom, generating N-oxide derivatives.

Reduction Pathways

Reduction of the carboxylic acid group with lithium aluminum hydride () produces the corresponding alcohol, 3-phenoxypyridine-4-methanol, while catalytic hydrogenation (, Pd/C) reduces the pyridine ring to piperidine, altering the compound’s aromaticity and biological activity.

Substitution Reactions

The phenoxy group participates in nucleophilic aromatic substitution. Reaction with amines (e.g., aniline) in the presence of a Lewis acid catalyst (e.g., ) replaces the phenoxy moiety with an amino group, yielding 3-aminopyridine-4-carboxylic acid derivatives.

Applications in Scientific Research

Pharmaceutical Development

3-Phenoxypyridine-4-carboxylic acid serves as a scaffold for designing enzyme inhibitors. Its carboxylic acid group chelates metal ions in enzymatic active sites, while the phenoxy group engages in hydrophobic interactions. For example, derivatives of this compound have shown inhibitory activity against cyclooxygenase-2 (COX-2), a target in anti-inflammatory drug development.

Agrochemical Innovation

In agrochemistry, the compound’s structural motifs are leveraged to synthesize herbicides and fungicides. Modifications to the phenoxy group enhance lipid membrane permeability, improving efficacy against plant pathogens.

Materials Science

The compound’s conjugated π-system enables applications in organic electronics. Coordination with transition metals (e.g., ruthenium) generates luminescent complexes for use in light-emitting diodes (LEDs).

Biological Activity and Mechanistic Insights

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. Mechanistic studies suggest disruption of bacterial cell membrane integrity via interaction with phospholipid bilayers.

Enzyme Inhibition

3-Phenoxypyridine-4-carboxylic acid inhibits xanthine oxidase (), an enzyme implicated in gout pathogenesis. Competitive inhibition occurs through binding to the enzyme’s molybdenum-pterin center, blocking substrate access.

Anti-Inflammatory Effects

In murine models of arthritis, the compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 40–60% at 50 mg/kg doses. This activity correlates with suppression of nuclear factor-kappa B (NF-κB) signaling in macrophages.

Comparative Analysis with Structural Analogues

| Compound | Antimicrobial MIC (µg/mL) | Xanthine Oxidase | Anti-Inflammatory Efficacy (% Reduction in IL-6) |

|---|---|---|---|

| 3-Phenoxypyridine-4-carboxylic acid | 8–32 | 12.3 µM | 40–60% |

| 3-Phenoxypyridine-2-carboxylic acid | 64–128 | 45.6 µM | 15–20% |

| 4-Phenoxypyridine-3-carboxylic acid | 32–64 | 28.9 µM | 25–35% |

The 4-carboxylic acid isomer demonstrates superior bioactivity due to optimal spatial alignment of functional groups for target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume